molecular formula C18H29N5O2 B5539321 2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5539321
M. Wt: 347.5 g/mol
InChI Key: KRVFJPLDZUFLAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves various chemical processes, including base-promoted [5+1] double Michael addition reactions and the utilization of N,N-dimethylbarbituric acid with diaryliedene acetones. These methods yield high efficiency in creating the diazaspiro[5.5]undecane framework, showcasing the compound's structural complexity and the versatility in synthetic approaches (M. Islam et al., 2017).

Molecular Structure Analysis

Molecular structure analysis through crystallography and DFT studies reveals the compound's triclinic crystal system and its geometric optimization, indicating the intricate arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's chemical behavior and potential interactions with other molecules (Wulan Zeng et al., 2021).

Chemical Reactions and Properties

The compound's chemical reactivity is highlighted by its participation in various chemical reactions, including the formation of novel bis-triazenes through reactions with diazonium salts. These studies demonstrate the compound's ability to undergo complex chemical transformations, contributing to its potential utility in synthetic chemistry (M. Brad Peori et al., 1998).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and solubility, are essential for determining their practical applications. These properties are influenced by the compound's molecular structure and help in designing materials and processes for their use (Lin Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are fundamental aspects of the compound's chemistry. Studies on its reactions with ethylenediamine and formaldehyde mixtures to form novel bis-triazenes highlight the unique chemical behaviors and potential for creating diverse chemical entities (M. Brad Peori et al., 1998).

Scientific Research Applications

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Research by Aggarwal et al. (2014) demonstrates the synthesis of diazaspiro compounds, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, through a double Michael addition reaction. This process does not require a catalyst and is efficient in producing high yields in a short time, indicating the utility of diazaspiro compounds in synthesizing nitrogen-containing spiro heterocycles (Aggarwal, Vij, & Khurana, 2014).

Crystal Structure and Thermodynamic Properties

The work by Zeng, Wang, and Zhang (2021) explores the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative, which is structurally similar to the compound . Their research provides insights into the molecular structure and stability of such compounds, which is crucial for their application in scientific research (Zeng, Wang, & Zhang, 2021).

Stereoselective Synthesis of Diazaspiro Derivatives

Islam et al. (2017) developed a method for synthesizing diazaspiro[5.5]undecane derivatives. Their approach demonstrates the potential of these compounds in creating a variety of derivatives with potential applications in various scientific fields (Islam, Barakat, Al-Majid, Ghabbour, Fun, & Siddiqui, 2017).

Photophysical Studies and Solvatochromic Analysis

Aggarwal and Khurana (2015) conducted a study on the photophysical behavior of diazaspiro compounds. Their research provides valuable insights into the optical properties of these compounds, which could be significant for applications in photophysics and materials science (Aggarwal & Khurana, 2015).

Biological Activity and Synthesis of 1,9-Diazaspiro[5.5]undecanes

Blanco‐Ania, Heus, and Rutjes (2017) discussed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes. Their review highlights the potential of these compounds in treating various disorders, indicating the compound's relevance in pharmaceutical research (Blanco‐Ania, Heus, & Rutjes, 2017).

Regioselective Synthesis of 1-Alkyl-4-Imidazolecarboxylates

Helal and Lucas (2002) demonstrate the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, showcasing a method that could be applied to the synthesis of compounds similar to the one . This research has implications for developing novel compounds in organic synthesis (Helal & Lucas, 2002).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-8-(5-methyl-1H-imidazole-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-14-16(20-13-19-14)17(25)23-8-4-6-18(12-23)7-5-15(24)22(11-18)10-9-21(2)3/h13H,4-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVFJPLDZUFLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

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